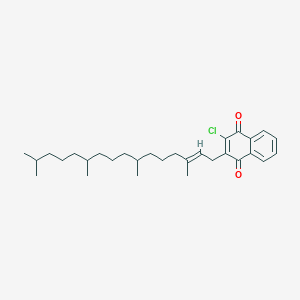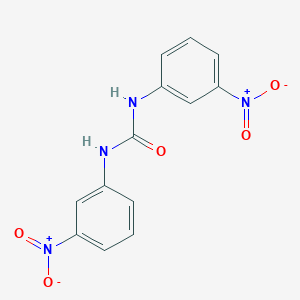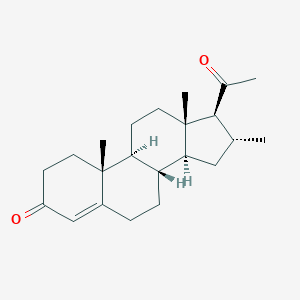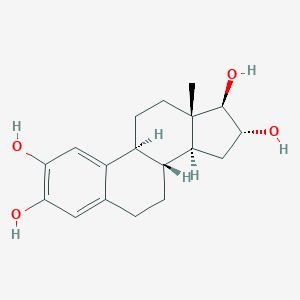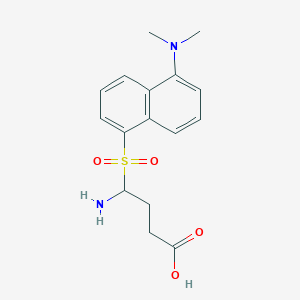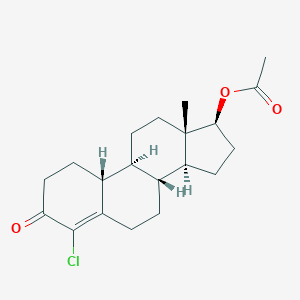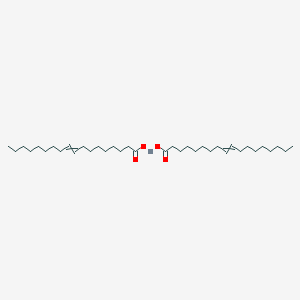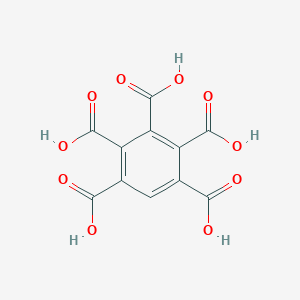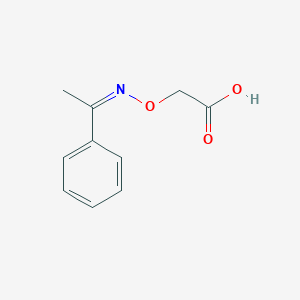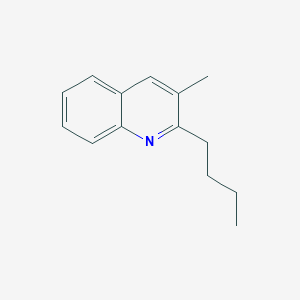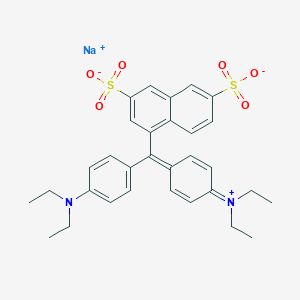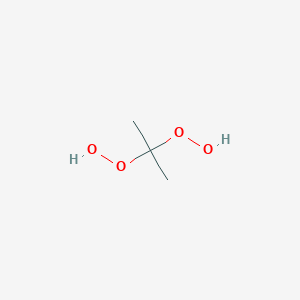
2,2-Dihydroperoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dihydroperoxypropane (DHPP) is an organic peroxide that has gained significant interest in recent years due to its potential applications in various fields of science. DHPP is a colorless liquid that is highly reactive and can easily decompose in the presence of heat or light.
Scientific Research Applications
Oxidative Esterification and Organic Synthesis
2,2-Dihydroperoxypropane has been utilized in organic synthesis, particularly in oxidative esterification processes. Khosravi, Khalaji, and Naserifar (2017) demonstrated the use of Urea-2,2-dihydroperoxypropane, a gem-dihydroperoxide derivative, in transforming aromatic aldehydes into benzoate derivatives. This process was achieved under mild conditions at room temperature, yielding high efficiency and short reaction times (Khosravi, Khalaji, & Naserifar, 2017).
Diverse Oxidation Reactions
In 2019, Khosravi and Naserifar expanded the application of Urea-2,2-dihydroperoxypropane (UDHPP) in various oxidative procedures. These include epoxidation of α, β-unsaturated ketones and alkenes, oxidation of sulfides to sulfoxides and sulfones, and several other reactions. These approaches were again notable for their mild conditions and high yields (Khosravi & Naserifar, 2019).
Reaction with Hydrogen Peroxide and Acetone
Milas and C. (1959) studied the reaction of hydrogen peroxide with acetone, forming 2,2-dihydroperoxypropane as the initial stable peroxide. This study provided insights into the behavior of this compound under different conditions, highlighting its potential in various chemical reactions (Milas & C., 1959).
Formation of Organic Peroxides
Pettinari et al. (2000) discovered an unexpected synthesis of a 1∶2 adduct involving 2,2-dihydroperoxypropane, indicating a new route to stable organic dihydroperoxides. This work highlighted the complex interactions and potential of 2,2-dihydroperoxypropane in forming novel compounds (Pettinari et al., 2000).
Spectroscopic Characterization
Maron et al. (2011) conducted spectroscopic characterization of 2,2-dihydroxypropanoic acid and its water complexes, related to 2,2-dihydroperoxypropane. This study explored the hydration of pyruvic acid in a water-restricted environment, providing further understanding of the behavior of related compounds (Maron et al., 2011).
properties
CAS RN |
1336-17-0 |
|---|---|
Product Name |
2,2-Dihydroperoxypropane |
Molecular Formula |
C3H8O4 |
Molecular Weight |
108.09 g/mol |
IUPAC Name |
2,2-dihydroperoxypropane |
InChI |
InChI=1S/C3H8O4/c1-3(2,6-4)7-5/h4-5H,1-2H3 |
InChI Key |
XJHMOGCOFPLTNG-UHFFFAOYSA-N |
SMILES |
CC(C)(OO)OO |
Canonical SMILES |
CC(C)(OO)OO |
Other CAS RN |
1336-17-0 2614-76-8 |
physical_description |
This solid peroxide is particularly sensitive to temperature rises, contamination, and friction. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a solvent slurry, water, alcohol, etc. |
synonyms |
ACETONEPEROXIDES |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



